molecular formula C21H20FN3O2S B2486000 6-FLUORO-N-(4-METHOXYPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE CAS No. 1358945-29-5

6-FLUORO-N-(4-METHOXYPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Cat. No.: B2486000
CAS No.: 1358945-29-5
M. Wt: 397.47
InChI Key: YBLWQOZDPXDSLF-UHFFFAOYSA-N
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Description

6-Fluoro-N-(4-methoxyphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a quinoline-based compound featuring a fluorine atom at position 6, a 4-methoxyphenyl group at the N4 position, and a thiomorpholine-4-carbonyl moiety at position 2. Quinoline derivatives are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, often modulated by substituent electronegativity, steric effects, and molecular planarity .

Properties

IUPAC Name

[6-fluoro-4-(4-methoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-27-16-5-3-15(4-6-16)24-20-17-12-14(22)2-7-19(17)23-13-18(20)21(26)25-8-10-28-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLWQOZDPXDSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-FLUORO-N-(4-METHOXYPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, cyclization reactions can be employed to form the quinoline core.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Methoxyphenyl Group: This step may involve a nucleophilic aromatic substitution reaction.

    Incorporation of the Thiomorpholine Carbonyl Group: This can be done through amide bond formation using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the methoxyphenyl group.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom and methoxy group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or alkyl halides.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

“6-FLUORO-N-(4-METHOXYPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE” may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the fluorine atom and methoxyphenyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Planarity and Conformational Flexibility

  • Quinoline vs. Chalcone Cores: Quinoline’s fused aromatic system enhances planarity compared to chalcones’ α,β-unsaturated ketone linker. In chalcones, dihedral angles between aromatic rings ranged from 7.14° to 56.26°, with greater planarity favoring stronger intermolecular interactions .

Antioxidant and Anti-inflammatory Potential

Chalcone derivatives with methoxyphenyl groups (e.g., compounds 1 and 1d) demonstrated dose-dependent antioxidant activity in PC12 cells, reducing H2O2-induced oxidative stress . While the target compound’s quinoline scaffold differs, its 4-methoxyphenyl and thiomorpholine groups may confer similar protective effects through radical scavenging or enzyme inhibition.

Biological Activity

6-Fluoro-N-(4-methoxyphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoline core with various substituents that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, starting with the preparation of the quinoline skeleton followed by the introduction of the methoxyphenyl and thiomorpholine-4-carbonyl groups. The general reaction pathway can be summarized as follows:

  • Formation of Quinoline Core : The initial step involves constructing the quinoline framework using appropriate precursors.
  • Substitution Reactions : Introduction of the 4-methoxyphenyl and thiomorpholine-4-carbonyl groups through electrophilic aromatic substitution and acylation reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The compound's mechanism appears to involve inhibition of bacterial cell wall synthesis and interference with DNA replication processes.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

Anticancer Activity

The compound has also been evaluated for anticancer properties, particularly against various cancer cell lines. Studies reveal that it induces apoptosis in cancer cells through activation of caspase pathways and modulation of cell cycle regulators.

Case Study: In Vitro Evaluation on Cancer Cell Lines

A study conducted on MCF-7 (breast cancer) and HeLa (cervical cancer) cells showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.

Cell Line IC50 (µM) Mechanism of Action
MCF-710Induction of apoptosis via caspase activation
HeLa8Cell cycle arrest at G2/M phase

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The thiomorpholine moiety may facilitate binding to active sites of enzymes involved in metabolic pathways.
  • Receptor Modulation : The presence of the methoxy group enhances lipophilicity, allowing better penetration into cells and interaction with intracellular receptors.
  • DNA Interaction : Preliminary data suggest that the quinoline structure may intercalate into DNA, disrupting replication and transcription processes.

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